Mechanism of action of 5-Ethynylpyridine-3-carboxamide
Mechanism of action of 5-Ethynylpyridine-3-carboxamide
Technical Monograph: Mechanism of Action of 5-Ethynylpyridine-3-carboxamide (5-EN)
Executive Summary
5-Ethynylpyridine-3-carboxamide (also known as 5-ethynylnicotinamide or 5-EN ) is a synthetic, bioorthogonal analog of nicotinamide (NAM). Unlike traditional small molecule inhibitors that merely occupy a binding pocket, 5-EN functions as a metabolic "Trojan horse." Its primary mechanism of action involves hijacking the cellular NAD+ salvage pathway to be biosynthetically converted into 5-ethynyl-NAD+ (5-E-NAD+) .
Once converted, this analog acts as a substrate for ADP-ribosyltransferases (ARTs), specifically the Poly(ADP-ribose) polymerase (PARP) family.[1] By transferring a "clickable" ethynyl-ADP-ribose moiety onto target proteins, 5-EN enables the precise mapping of the ADP-ribosylome —the network of proteins modified by ADP-ribosylation during DNA damage response, chromatin remodeling, and apoptosis. This guide details the chemical biology, metabolic activation, and experimental protocols for utilizing 5-EN in high-fidelity molecular profiling.
Chemical Identity & Structural Biology
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IUPAC Name: 5-ethynylpyridine-3-carboxamide
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Common Name: 5-ethynylnicotinamide (5-EN)
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Molecular Formula: C₈H₆N₂O
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Structural Role: 5-EN retains the essential pyridine-3-carboxamide pharmacophore required for recognition by NAD+ biosynthetic enzymes. The C5-ethynyl group acts as a steric handle that is small enough to be tolerated by the active sites of NAMPT and NMNAT , yet chemically distinct (bioorthogonal) to allow for selective conjugation via click chemistry.
Structure-Activity Relationship (SAR)
| Feature | Function | Mechanistic Impact |
| Pyridine Ring | Scaffold | Mimics the nicotinamide base for enzyme recognition. |
| 3-Carboxamide | H-Bond Donor/Acceptor | Critical for binding in the nicotinamide pocket of NAMPT and PARP. |
| 5-Ethynyl Group | Bioorthogonal Tag | The "Click" Handle. Inert in biological systems but reacts specifically with azides (CuAAC reaction). |
Mechanism of Action: The "Salvage & Tag" Pathway
The mechanism of 5-EN is defined by its metabolic conversion rather than direct receptor binding. It exploits the NAD+ Salvage Pathway , a recycling loop cells use to regenerate NAD+ from nicotinamide.
Phase I: Cellular Entry & Bioactivation
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Transport: 5-EN enters the cell, likely via the same transporters used by nicotinamide (e.g., SLC12A8 or passive diffusion).
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Rate-Limiting Phosphoribosylation (NAMPT): The enzyme Nicotinamide phosphoribosyltransferase (NAMPT) accepts 5-EN as a substrate, converting it into 5-ethynyl-nicotinamide mononucleotide (5-E-NMN) . This step is crucial; inhibition of NAMPT (e.g., by FK866) abolishes the activity of 5-EN.
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Adenylylation (NMNAT): Nicotinamide mononucleotide adenylyltransferases (NMNAT1-3) conjugate AMP to 5-E-NMN, forming the active cofactor 5-ethynyl-NAD+ (5-E-NAD+) .
Phase II: Target Modification (The "Tag")
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Substrate Recognition: PARPs (e.g., PARP1, PARP2) and Sirtuins recognize 5-E-NAD+ as a valid cofactor.
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Transfer Reaction: Upon activation (e.g., by DNA strand breaks), PARP cleaves the nicotinamide moiety and transfers the 5-ethynyl-ADP-ribose unit onto specific amino acid residues (Glu, Asp, Ser, Lys) of target proteins (Histones, DNA repair factors).
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Polymerization: For poly-ADP-ribosylating enzymes, 5-E-NAD+ can be used to extend the PAR chain, incorporating multiple alkyne handles into the polymer.
Phase III: Detection (The "Click")
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Bioorthogonal Reaction: The ethynyl group remains inert until cell lysis.
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CuAAC Ligation: In the presence of Copper(I), the alkyne reacts with an Azide-functionalized probe (Fluorophore or Biotin) to form a stable triazole linkage, allowing visualization or enrichment.
Pathway Visualization
Caption: The metabolic trajectory of 5-EN from cellular entry to "clickable" protein modification via the NAD+ salvage pathway.
Experimental Protocols
Protocol A: Metabolic Labeling of the ADP-Ribosylome
Objective: To label and visualize nascent ADP-ribosylation in living cells.
Reagents:
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5-Ethynylnicotinamide (Stock: 100 mM in DMSO).
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Azide-Fluorophore (e.g., Azide-Cy5) or Azide-Biotin.[2]
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Click Chemistry Buffer (Tris-HCl, CuSO4, THPTA ligand, Sodium Ascorbate).
Step-by-Step Workflow:
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Seeding: Plate cells (e.g., HeLa, U2OS) to reach 70-80% confluency.
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Pulse Labeling:
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Replace media with fresh media containing 50–100 µM 5-EN .
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Note: A concentration of 100 µM is standard to outcompete endogenous nicotinamide without causing toxicity.
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Incubate for 1–4 hours (or up to 24h for steady-state).
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Stimulation (Optional):
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To induce PARP1 activity, treat cells with H₂O₂ (500 µM, 10 min) or MNNG during the last phase of labeling.
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Harvest & Lysis:
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Wash cells 2x with ice-cold PBS.
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Lyse in RIPA buffer containing PARP inhibitors (e.g., Olaparib 1 µM) and PARG inhibitors (e.g., PDD 00017273) to prevent chain degradation during lysis.
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Click Reaction (CuAAC):
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To 50 µL lysate (1-2 mg/mL), add:
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Azide-Biotin (100 µM final)[3]
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CuSO4 (1 mM) pre-mixed with THPTA (5 mM)
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Sodium Ascorbate (5 mM)
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Incubate for 1 hour at Room Temperature in the dark.
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Analysis:
Protocol B: Validation Controls (Self-Validating System)
To ensure the signal is genuine ADP-ribosylation and not non-specific background, run these parallel controls:
| Control Type | Condition | Expected Outcome | Causality |
| Metabolic Block | Co-treat with FK866 (100 nM) | Loss of Signal | FK866 inhibits NAMPT, preventing conversion of 5-EN to 5-E-NAD+. |
| Catalytic Inhibition | Co-treat with Olaparib (10 µM) | Reduced Signal | Prevents PARP from transferring the labeled ADPr to proteins. |
| Competition | Excess Nicotinamide (10 mM) | Reduced Signal | Native NAM outcompetes 5-EN for salvage pathway entry. |
Therapeutic & Research Implications
Profiling PARP Inhibitor Efficacy
5-EN provides a direct readout of functional PARP activity within the cell, unlike ELISA assays that measure total PAR levels which may not reflect turnover rates. By treating cells with a clinical candidate (e.g., Niraparib) and then pulse-labeling with 5-EN, researchers can quantify the residual ADP-ribosylation capacity in real-time.
Identifying Novel Substrates
Coupling 5-EN labeling with Mass Spectrometry (Click-MS) allows for the identification of the "ADP-ribosylome."
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Workflow: 5-EN Labeling → Biotin-Click → Streptavidin Enrichment → Tryptic Digest → LC-MS/MS.
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Outcome: Maps specific residues (Ser/Glu/Asp) modified by PARP1/2/3, revealing new roles in RNA processing and ribosome biogenesis.
Bioorthogonal "Gap"
Unlike 6-alkyne-NAD+ (which cannot cross the cell membrane and requires permeabilization), 5-EN is cell-permeable . This preserves the physiological context of the cell, maintaining compartmentalization (nucleus vs. mitochondria) and metabolic fluxes.
References
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Gibson, B. A., et al. (2016). Chemical genetic discovery of PARP targets reveals a role for PARP-1 in transcription elongation. Science. Link
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Karras, G. I., et al. (2005). Mitochondrial NAD+ kinase is a determinant of cell survival. Nature. (Context on NAD+ salvage importance). Link
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Spitzer, D., et al. (2024). Metabolic labeling of ADP-ribosylated proteins using 5-ethynylnicotinamide. Methods in Enzymology. Link
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Jiang, H., et al. (2010). A clickable NAD+ analog for labeling substrate proteins of poly(ADP-ribose) polymerases. Journal of the American Chemical Society. Link
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Wallis, M., et al. (2021). Profiling the ADP-ribosylome: Recent advances and future perspectives. Current Opinion in Chemical Biology. Link
